Metazachlor Ethane Sulfonic Acid Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

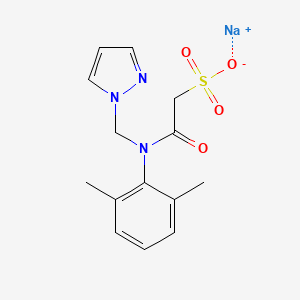

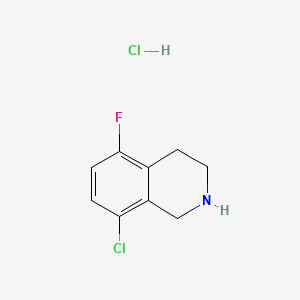

Metazachlor Ethane Sulfonic Acid Sodium Salt is a chemical compound with the molecular formula C₁₄H₁₆N₃NaO₄S and a molecular weight of 345.35 g/mol . It is a derivative of metazachlor, a chloroacetamide herbicide widely used to control a variety of weeds in agricultural settings . This compound is often utilized as a reference material in environmental testing and research .

Preparation Methods

The synthesis of Metazachlor Ethane Sulfonic Acid Sodium Salt involves the transformation of metazachlor through a series of chemical reactions. One common method includes the oxidation and hydroxylation of metazachlor, leading to the formation of ethanesulfonic acid derivatives . Industrial production typically involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination and purification of the compound .

Chemical Reactions Analysis

Metazachlor Ethane Sulfonic Acid Sodium Salt undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include glutathione, which replaces the chlorine atom in metazachlor . The major products formed from these reactions are ethanesulfonic acid and oxanillic acid .

Scientific Research Applications

Metazachlor Ethane Sulfonic Acid Sodium Salt is extensively used in scientific research, particularly in environmental studies. It serves as a hydrological tracer to understand the transport and transformation of pesticides in agricultural retention ponds . Additionally, it is used in the analysis of pesticide residues in agricultural crops, helping to ensure the safety and efficacy of herbicides .

Mechanism of Action

The mechanism of action of Metazachlor Ethane Sulfonic Acid Sodium Salt involves its interaction with elongase enzymes, which play a crucial role in lipid biosynthesis . By inhibiting these enzymes, the compound disrupts the synthesis of very-long-chain fatty acids, leading to impaired cell division and tissue differentiation in plants . This results in the effective control of weed growth.

Comparison with Similar Compounds

Metazachlor Ethane Sulfonic Acid Sodium Salt can be compared with other sulfonic acid derivatives, such as methanesulfonic acid and ethanesulfonic acid . While these compounds share similar functional groups, this compound is unique due to its specific interaction with elongase enzymes and its application as a hydrological tracer . Other similar compounds include metazachlor-oxalic acid and metazachlor-sulphonic acid, which are also transformation products of metazachlor .

Properties

Molecular Formula |

C14H16N3NaO4S |

|---|---|

Molecular Weight |

345.35 g/mol |

IUPAC Name |

sodium;2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonate |

InChI |

InChI=1S/C14H17N3O4S.Na/c1-11-5-3-6-12(2)14(11)17(10-16-8-4-7-15-16)13(18)9-22(19,20)21;/h3-8H,9-10H2,1-2H3,(H,19,20,21);/q;+1/p-1 |

InChI Key |

PCVFIVBODVWPQX-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![spiro[1,3-dioxolane-2,11'-5H-benzo[c][1]benzazepine]-6'-one](/img/structure/B13449956.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}propyl)thiourea](/img/structure/B13449968.png)

![[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide](/img/structure/B13449975.png)

![2-Phenyl-7,8-bis(phenylmethoxy)-6-[[4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B13449996.png)

![[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate](/img/structure/B13450021.png)

![5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one](/img/structure/B13450027.png)

![6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B13450034.png)